1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a hydroxyl group attached to a tertiary carbon. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol can be synthesized through several methods. One common method involves the bromination of 2-methylpropan-2-ol followed by a coupling reaction with 3-bromopyridine. The reaction conditions typically involve the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like palladium in the presence of a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-(3-Bromopyridin-2-yl)-2-methylpropan-2-one.
Reduction: Formation of 1-(3-Pyridin-2-yl)-2-methylpropan-2-ol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting biological pathways and chemical processes.
Comparison with Similar Compounds
1-(3-Bromopyridin-2-yl)-2-methylpropan-2-ol can be compared with other similar compounds such as:
3-Bromopyridine: Lacks the hydroxyl group and has different reactivity.
2-Methylpropan-2-ol: Lacks the bromine atom and pyridine ring, resulting in different chemical properties.
1-(3-Chloropyridin-2-yl)-2-methylpropan-2-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Properties
Molecular Formula |
C9H12BrNO |
---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
1-(3-bromopyridin-2-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-9(2,12)6-8-7(10)4-3-5-11-8/h3-5,12H,6H2,1-2H3 |
InChI Key |
OJXBZABIMYVTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC=N1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.